AlgR1 protein
Description
Properties
CAS No. |
123082-41-7 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Synonyms |
AlgR1 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Algr1 Protein
Primary Structure and Amino Acid Sequence Analysis
The primary structure of AlgR1, defined by its unique amino acid sequence, dictates its higher-order structures and biological functions. Analysis of this sequence reveals conserved elements critical for its signal transduction and DNA-binding capabilities.
AlgR1 is characterized by a modular design, typical of bacterial response regulators, comprising two principal functional domains scispace.comebi.ac.uk. The N-terminal region typically harbors a receiver (REC) domain, which is responsible for sensing and processing the phosphorylation signal. This receiver domain belongs to the CheY-like superfamily, a characteristic common among many response regulators ebi.ac.uk. The C-terminal portion of AlgR1 contains an effector domain with DNA-binding activity, specifically identified as a member of the LytTR DNA-binding domain family scispace.comoup.comuniprot.org. This bipartite domain architecture allows AlgR1 to act as a phosphorylation-activated switch, linking signal perception to transcriptional regulation ebi.ac.ukembl.de.
Sequence homology studies confirm AlgR1's classification within the two-component signal transduction family. It shares significant sequence similarity with other well-characterized response regulators such as OmpR and NtrC, indicative of conserved functional mechanisms across prokaryotic signal transduction pathways pnas.orgpnas.org. The LytTR domain present in AlgR1 is a conserved DNA-binding motif found across the AlgR/AgrA/LytR family of transcriptional regulators, highlighting a common evolutionary origin and mechanism for DNA interaction among these proteins oup.comnih.gov. The receiver domains, in particular, exhibit high conservation in their amino acid sequences, which correlates with their universal function as phosphorylation-mediated molecular switches ebi.ac.uknih.govnih.govasm.orgembl.de. Experimental confirmation of the N-terminal amino acid sequence of purified AlgR1 from P. aeruginosa aligns perfectly with the sequence deduced from its gene, reinforcing its structural and phylogenetic relationship to the OmpR- and NtrC-type regulatory proteins pnas.org.
Three-Dimensional Structure Determination and Analysis
Understanding the three-dimensional (3D) structure of AlgR1 is crucial for elucidating its precise molecular mechanisms, particularly how it interacts with DNA and undergoes conformational changes upon phosphorylation.
The C-terminal LytTR domain of AlgR1 is a distinct DNA-binding module. Structural predictions suggest that this domain adopts a conformation characterized by a arrangement of four β-strands, followed by two α-helices, another β-strand, and a final α-helix oup.com. This domain enables AlgR1 to specifically recognize and bind to target DNA sequences in promoter regions, such as the algC and algD promoters, thereby recruiting RNA polymerase to initiate gene transcription nih.govontosight.aipnas.org. Studies have identified specific binding sites for AlgR1 on the algC upstream DNA, as well as two critical 14-mer sequences on the algD promoter centered at -382 and -458 regions, which share a common CCGT-TCGTC motif nih.govpnas.orgnih.gov. The DNA-binding affinity of AlgR1 is significantly stimulated by its phosphorylation, indicating that structural changes induced by phosphorylation enhance its interaction with target DNA nih.gov.
The N-terminal receiver domain of AlgR1, a member of the CheY family, possesses a characteristic α/β fold, typically comprising a doubly wound five-stranded parallel beta-sheet ebi.ac.ukembl.de. The core of its function revolves around a conserved aspartate residue, which serves as the site for phosphorylation nih.govembl.debiorxiv.org. This aspartate is part of a quintet of highly conserved amino acid residues, including three aspartates, one lysine, and one threonine or serine, which collectively coordinate a divalent metal ion essential for the phosphorylation and dephosphorylation reactions nih.govembl.de. The covalent attachment of a phosphoryl group to this aspartate residue triggers a cascade of conformational changes within the receiver domain. These dynamic alterations in the protein's tertiary structure are crucial for activating the downstream effector domain, leading to the regulation of target gene expression ebi.ac.ukembl.de.
Post-Translational Modifications (PTMs) and Their Structural Impact on AlgR1 Protein
Post-translational modifications (PTMs) are crucial mechanisms that regulate protein function, stability, localization, and interactions, profoundly influencing cellular processes. Phosphorylation, in particular, is a widespread and reversible PTM that dynamically alters protein activity and signaling pathways.
Phosphorylation of this compound: Mechanism and Sites
AlgR1 is a DNA-binding response regulator that plays a pivotal role in the two-component signal transduction system of Pseudomonas aeruginosa, particularly in activating alginate gene expression nih.govnih.govpnas.org. Its activity is significantly enhanced through phosphorylation nih.govpnas.org.
The primary mechanism of AlgR1 phosphorylation involves the sensor kinase AlgR2. AlgR2, an 18-kDa soluble protein, undergoes rapid autophosphorylation in the presence of either adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP) pnas.orgnih.gov. Following autophosphorylation, AlgR2 transfers the acquired phosphate (B84403) group to AlgR1 pnas.orgpnas.orgnih.gov. This phosphotransfer can occur within an 80-kDa complex formed between AlgR1 and AlgR2, which is capable of in vitro phosphorylation and intracomplex phosphotransfer pnas.orgnih.govresearchgate.net.
Beyond the physiological AlgR2 kinase, AlgR1 can also be phosphorylated in vitro by other histidine protein kinases, such as the enteric CheA nih.govnih.govasm.orgnih.gov. Additionally, small-molecular-weight phospho-donors like carbamoyl (B1232498) phosphate and acetyl phosphate have been shown to facilitate the phosphotransfer reaction to AlgR1 in vitro, suggesting potential roles for intermediary metabolites in regulating AlgR1 activity nih.gov.
The critical phosphorylation site on AlgR1 has been identified as aspartate at position 54 (Asp54 or D54) nih.govnih.govasm.org. This aspartate residue is highly conserved among response regulators and is the predicted site for phosphorylation nih.gov. Mutations at D54, such as AlgR D54N (a phosphodefective form), lead to a loss of function, specifically abrogating type IV fimbria-mediated twitching motility and biofilm initiation nih.govnih.govasm.org.
Another conserved aspartate residue in the receiver domain, aspartate at position 85 (Asp85 or D85), is also involved in fimbrial biogenesis and function, though D54 is specifically required for twitching motility and biofilm initiation nih.govnih.gov. It is noteworthy that, in mucoid P. aeruginosa strains, in vivo phosphorylation of AlgR (and AlgB) is not deemed essential for alginate production, suggesting a potential alternative or unconventional mechanism for gene activation in this context asm.org.
Table 1: Key Phosphorylation Sites and Their Functional Relevance in this compound
| Site | Amino Acid | Role/Impact of Phosphorylation | Citation |
| Aspartate | D54 | Primary phosphorylation site; essential for type IV fimbria-mediated twitching motility and biofilm initiation. Mutation (D54N) leads to loss of fimU operon expression and abrogated twitching motility. nih.govnih.govasm.org | nih.govnih.govasm.org |
| Aspartate | D85 | Involved in fimbrial biogenesis and function, though not strictly required for twitching motility or biofilm initiation in the same manner as D54. nih.govnih.gov | nih.govnih.gov |
Other Identified or Predicted Post-Translational Modifications (e.g., Acetylation, Glycosylation)
Based on the available research, specific reports detailing other post-translational modifications, such as acetylation or glycosylation, directly on the this compound itself are not widely identified or predicted. While Pseudomonas aeruginosa produces O-acetylated alginate asm.orgmdpi.combioline.org.br, and general bacterial protein glycosylation has been observed researchgate.netresearchgate.net, current specific evidence for these modifications on this compound is not prominent in the scientific literature accessed.
Influence of PTMs on this compound Conformational Changes
Post-translational modifications, particularly phosphorylation, are well-established regulators of protein structure and dynamics, thereby influencing protein function thermofisher.commdpi.comnews-medical.netnih.govwikipedia.orgnih.gov. The addition of a phosphate group, a dianionic moiety, to an amino acid side chain induces significant electrostatic reorganization in the local and sometimes broader regions of the protein, leading to conformational changes thermofisher.comnews-medical.netnih.govwikipedia.orgfmi.ch. These structural alterations can either activate or inactivate the protein's catalytic activity or modify its interactions with other molecules thermofisher.comnews-medical.netwikipedia.org.
For AlgR1, phosphorylation is intrinsically linked to its functional activation. The phosphorylated form of AlgR1 exhibits a high affinity for binding to specific upstream sequences of alginate gene promoters, such as algC and algD, leading to transcriptional activation nih.govnih.govpnas.org. This enhanced DNA-binding activity and subsequent transcriptional regulation strongly imply that phosphorylation induces conformational changes in AlgR1. As a response regulator, AlgR1 is expected to undergo structural rearrangements upon phosphorylation, which typically enable its DNA-binding domain to interact effectively with target DNA regions, thereby eliciting the cellular response nih.govmdpi.com. The general mechanism of two-component regulatory systems dictates that the transfer of a phosphate group to the conserved aspartate residue in the response regulator's receiver domain triggers conformational changes, allowing the protein to bind to target DNA and regulate gene expression mdpi.com.
Mechanism of Action: Algr1 Protein in Gene Regulation
Transcriptional Activation by AlgR1 Protein
AlgR1 functions as a transcriptional activator, directly influencing the expression of target genes by binding to specific DNA sequences and interacting with the transcriptional machinery.
The ability of AlgR1 to regulate gene expression is fundamentally linked to its specific and high-affinity binding to distinct sites on the DNA.
Extensive research has identified multiple AlgR1 binding sites (ABS) within the promoter regions of genes it regulates, most notably the algD and algC genes, which are essential for alginate production.
In the algD promoter, at least three distinct AlgR1 binding sites have been characterized. nih.gov Two of these sites are located far upstream of the transcriptional start site, centered around positions -458 and -382. nih.govnih.gov A third binding site is located closer to the promoter. nih.gov The presence of multiple binding sites suggests a cooperative mechanism for transcriptional activation, with the occupation of both far-upstream sites leading to a higher level of gene expression. nih.govnih.gov
Similarly, the algC promoter also contains multiple AlgR1 binding sites. nih.gov Initially, two sites were identified, with algC-ABS1 (located at -94 to -81) being critical for activation and algC-ABS2 (located at +161 to +174) showing weaker activity. nih.gov Subsequent studies revealed a third binding site, algC-ABS3, also important for promoter activation. nih.gov The consensus sequence for AlgR1 binding has been identified as CCGTTCGTC. nih.govetsu.edu
| Gene Promoter | Binding Site | Location Relative to Transcriptional Start Site | Functional Significance |
|---|---|---|---|
| algD | ABS1 | -458 | High-level activation |
| ABS2 | -382 | High-level activation | |
| ABS3 | Near promoter | Contributes to activation | |
| algC | algC-ABS1 | -94 to -81 | Critical for activation |
| algC-ABS2 | +161 to +174 | Weakly active | |
| algC-ABS3 | Within structural gene | Important for activation |
A remarkable feature of AlgR1-mediated gene regulation is the flexibility in the positioning and orientation of its binding sites. nih.gov Studies have demonstrated that the AlgR1 binding sites can be moved upstream or downstream from the transcription start site and can even be inverted without abolishing their function. nih.gov For instance, the introduction of a half-integral turn in the DNA helix between the algC transcription initiation site and algC-ABS1 only slightly reduced promoter activity, indicating that the binding site can function even when on the opposite face of the DNA helix. nih.gov This positional and orientational independence is a key characteristic of enhancer elements.
AlgR1 activates transcription by interacting with the RNA polymerase holoenzyme. nih.gov This interaction is often facilitated by the alternative sigma factor AlgU (also known as AlgT or σ²²), which is responsible for initiating the transcription of the algD gene. nih.gov It is proposed that AlgR1 binding to the promoter region helps to recruit or stabilize the RNA polymerase complex at the promoter, thereby enhancing the rate of transcription initiation. nih.gov This mechanism suggests a direct communication between the DNA-bound AlgR1 and the core transcriptional machinery.
The characteristics of AlgR1 binding sites strongly suggest that they function as enhancer-like elements. nih.gov Eukaryotic enhancers are DNA sequences that can activate transcription from a distance, independent of their orientation and position relative to the promoter. The AlgR1 binding sites in both the algD and algC promoters exhibit these properties. nih.gov Their ability to function effectively whether located far upstream or downstream of the transcription start site, and in either orientation, is a hallmark of enhancer activity. nih.gov This suggests a model where AlgR1 binding induces a looping of the DNA, bringing the distally bound protein into close proximity with the promoter and the RNA polymerase complex to stimulate transcription. nih.gov
This compound-DNA Binding Specificity and Affinity
Role of this compound in Two-Component System Signaling
AlgR1 is a response regulator component of a two-component signal transduction system, which allows P. aeruginosa to sense and respond to environmental cues. nih.govnih.govnih.govnih.gov These systems typically consist of a sensor histidine kinase and a cognate response regulator. In the case of AlgR1, the sensor kinase is AlgR2 (also known as AlgZ). nih.govtandfonline.com
Upon receiving an environmental signal, such as high osmolarity, the sensor kinase AlgR2 undergoes autophosphorylation. nih.govnih.gov The phosphate (B84403) group is then transferred to a conserved aspartate residue on the this compound. nih.gov This phosphorylation event enhances the affinity of AlgR1 for its DNA binding sites, leading to increased transcriptional activation of its target genes. nih.gov While phosphorylation significantly enhances its activity, there is also evidence to suggest that unphosphorylated AlgR1 can bind to DNA and activate transcription, albeit less efficiently. nih.gov This dual mechanism of regulation allows for a fine-tuned response to varying environmental conditions.
| Component | Type | Function |
|---|---|---|
| AlgR2 (AlgZ) | Sensor Histidine Kinase | Senses environmental signals and autophosphorylates. |
| AlgR1 | Response Regulator | Receives a phosphate group from AlgR2, leading to enhanced DNA binding and transcriptional activation. |
AlgR2 Sensor Kinase-Mediated Phosphorylation of this compound
The activation of AlgR1 is a classic example of the two-component signal transduction system prevalent in bacteria. The process is initiated by the sensor kinase AlgR2, which first undergoes autophosphorylation in the presence of ATP. Subsequently, AlgR2 transfers the phosphoryl group to a specific aspartate residue on the this compound. This phosphorylation event is the critical switch that modulates the activity of AlgR1, enabling it to interact with the transcriptional machinery and regulate gene expression.
Signal Transduction Cascade Involving this compound
The phosphorylation of AlgR1 by AlgR2 initiates a signal transduction cascade that ultimately leads to a cellular response. Once phosphorylated, AlgR1 undergoes a conformational change that enhances its ability to bind to specific DNA sequences in the promoter regions of its target genes. This binding can either activate or repress the transcription of these genes, depending on the specific gene and the presence of other regulatory factors. This intricate mechanism allows the bacterium to rapidly respond to environmental cues and adapt its physiology accordingly.
| Component | Function |
| AlgR2 | Sensor kinase; autophosphorylates in response to stimuli and transfers a phosphate group to AlgR1. |
| AlgR1 | Response regulator; upon phosphorylation, its DNA-binding activity is modulated. |
| Phosphorylated AlgR1 | Binds to promoter regions of target genes to regulate their transcription. |
Dephosphorylation Mechanisms and Signal Termination
For a cell to effectively respond to changing environmental conditions, the signaling process must be reversible. In the case of the AlgR1 pathway, this involves the dephosphorylation of the activated this compound. While the specific phosphatases that directly act on phosphorylated AlgR1 have not been definitively identified, it is understood that the intrinsic autodephosphorylation activity of response regulators, or the action of a separate phosphatase protein, returns AlgR1 to its inactive state. This termination of the signal is crucial for preventing a continuous and potentially detrimental cellular response in the absence of the initial stimulus.
This compound within Global Gene Regulatory Networks
AlgR1 does not operate in isolation. Instead, it is a key node in a complex and interconnected web of regulatory pathways. Its interactions with other proteins and its participation in feedback loops allow for the fine-tuning of gene expression and a coordinated cellular response.
Cross-Talk with Other Regulatory Pathways
The AlgR1 signaling pathway exhibits significant cross-talk with other regulatory networks within the cell. This integration allows for a more nuanced and coordinated response to a variety of environmental signals. For instance, the AlgR1 system is known to intersect with quorum sensing pathways, which are involved in cell-to-cell communication and the regulation of virulence factor production in a population-density-dependent manner. This interplay ensures that the expression of AlgR1-regulated genes is synchronized with the broader physiological state of the bacterial community.
Interaction with Accessory Proteins (e.g., AlgR3, CRP, IHF)
The regulatory activity of AlgR1 is further modulated by its interaction with a suite of accessory proteins. These proteins can influence AlgR1's ability to bind to DNA and regulate transcription. Notable interacting partners include:
AlgR3: Another regulatory protein that can influence the expression of alginate biosynthesis genes.
Cyclic AMP Receptor Protein (CRP): A global regulator that senses the cellular energy state and can cooperate with AlgR1 to control the expression of certain genes.
Integration Host Factor (IHF): A DNA-binding protein that can induce bends in the DNA, potentially facilitating the interaction of AlgR1 with its target promoters.
These interactions add another layer of complexity to the regulatory network, allowing for precise control over gene expression in response to a multitude of signals.
| Accessory Protein | Function in Conjunction with AlgR1 |
| AlgR3 | Co-regulates alginate biosynthesis genes. |
| CRP | Integrates cellular energy status with AlgR1-mediated regulation. |
| IHF | Modulates DNA architecture to facilitate AlgR1 binding. |
Feedback Loops and Fine-Tuning of Gene Expression
To ensure a homeostatic and appropriate level of response, the activity of the AlgR1 pathway is subject to feedback regulation. While the specific molecular details of these feedback loops are still under investigation, it is hypothesized that AlgR1 may directly or indirectly regulate its own expression or the expression of its kinase, AlgR2. Such autogenous regulation would allow the cell to dampen or amplify the signaling response as needed, preventing excessive or insufficient activation of its target genes. This fine-tuning is essential for the bacterium to adapt and survive in fluctuating environments.
Biological Functions and Physiological Significance of Algr1 Protein
AlgR1 Protein in Biofilm Development and Maturation
Biofilms are complex bacterial communities embedded in an extracellular matrix, providing protection against environmental stressors and host immune responses, and contributing significantly to chronic infections. AlgR1 plays a fundamental role in the development and maturation of bacterial biofilms nih.gov. Studies have shown that algR mutants exhibit reduced biofilm biomass, underscoring AlgR1's necessity for normal biofilm development nih.gov.
AlgR1 influences the initial stages of biofilm formation, including initial adherence and the subsequent formation of microcolonies. Its involvement in type IV pilus-mediated twitching motility is particularly relevant, as these pili are essential for bacterial attachment and biofilm formation nih.govlipidmaps.org. By controlling twitching motility, AlgR1 facilitates the initial loose attachment and subsequent irreversible adhesion of bacteria to surfaces, which is a prerequisite for microcolony development lipidmaps.org. Biofilm maturation often involves the coordinated formation of cell rafts and subsequently polysaccharide-containing multicellular microcolonies.
The biofilm matrix is a complex extracellular polymeric substance (EPS) composed primarily of polysaccharides, extracellular DNA (eDNA), and proteins, which provides structural integrity and protection to the bacterial community. AlgR1's most direct contribution to biofilm matrix production is through its extensive regulation of alginate biosynthesis nih.gov. Alginate, a hygroscopic exopolysaccharide, is a major component of the biofilm matrix in mucoid P. aeruginosa strains, providing structural stability, retaining water and nutrients, and protecting bacteria from desiccation and antimicrobial agents.
This compound in Bacterial Adaptation and Stress Responses
Beyond its direct roles in alginate synthesis and biofilm formation, AlgR1 is recognized as a global regulator of numerous virulence factors and plays a significant role in bacterial adaptation and responses to various environmental stresses nih.govlipidmaps.org. Two-dimensional gel analyses have revealed that AlgR1 influences the expression of 47 differentially regulated proteins, highlighting its widespread regulatory impact, which includes both positive and negative roles in gene expression lipidmaps.org.
AlgR1 directly represses the Rhl quorum-sensing system in a biofilm-specific manner nih.gov. This repression is essential for normal biofilm development, suggesting that AlgR1 may control transcription through contact-dependent or biofilm-specific mechanisms nih.gov. The Rhl system is involved in coordinating the expression of collective virulence factors, including rhamnolipid production nih.gov and swarming motility.
AlgR1 is also implicated in bacterial stress responses, affecting sensitivity to agents like hypochlorite (B82951) and resistance to hydrogen peroxide lipidmaps.org. Its regulatory scope extends to type IV pilus-mediated twitching motility and hydrogen cyanide production, both of which are important virulence factors nih.govlipidmaps.org. The protein also plays a role in the synthesis of the intracellular second messenger cyclic di-GMP (c-di-GMP), particularly through its positive regulation of the mucR gene, which encodes a diguanylate cyclase. Given the central role of c-di-GMP in regulating biofilm development and virulence, this connection further broadens AlgR1's influence on bacterial adaptation.
Table 3: Influence of this compound on Key Bacterial Processes and Virulence Factors
| Process/Factor | AlgR1 Role/Impact | Reference |
| Alginate Biosynthesis | Positive regulator; activates algD and algC expression | sigmaaldrich.comlipidmaps.org |
| Biofilm Development & Maturation | Essential for normal development; algR mutants show reduced biomass | nih.gov |
| Initial Adherence | Influences through control of type IV pili | |
| Microcolony Formation | Promotes formation of multicellular structures | |
| Biofilm Matrix Production | Regulates alginate production (major component); indirectly affects Psl and Pel via algC | |
| Rhl Quorum-Sensing System | Represses in a biofilm-specific manner, necessary for normal biofilm development | nih.gov |
| Type IV Pilus-mediated Twitching Motility | Required for motility, attachment, and biofilm formation | nih.govlipidmaps.org |
| Hydrogen Cyanide Production | Controls as a virulence factor | nih.gov |
| Stress Responses | Affects sensitivity to hypochlorite and resistance to hydrogen peroxide | lipidmaps.org |
| c-di-GMP Synthesis | Positively regulates mucR gene, affecting c-di-GMP biosynthesis, which influences biofilm development and virulence |
Response to Environmental Osmolarity
The this compound is a key component of a two-component sensory transduction system that enables Pseudomonas aeruginosa to respond to changes in environmental osmolarity pnas.org. The activation of the algR1 gene promoter and the algD gene promoter, which are crucial for alginate synthesis, is dependent on high osmolarity conditions frontiersin.orgnih.govnih.gov. Specifically, transcriptional activation of the algC promoter, encoding phosphomannomutase (an enzyme essential for alginate biosynthesis), increases with the osmolarity of the culture medium in both mucoid (alginate-positive) and non-mucoid (alginate-negative) P. aeruginosa strains. This osmolarity-induced activation has been demonstrated to be dependent on AlgR1, which directly interacts with the algC promoter asm.orgasm.orgnih.gov. The phosphorylated form of AlgR1 exhibits a high affinity for binding to upstream sequences of both the algC and algD promoters, thereby driving their activation under osmotic stress nih.gov. The responsiveness of the algR promoter to increased osmolarity in mucoid P. aeruginosa backgrounds is contingent on specific muc alleles frontiersin.org.
Table 1: this compound's Role in Osmolarity Response in Pseudomonas aeruginosa
| Regulatory Target | Response to High Osmolarity | AlgR1 Dependence | Key Genes/Components |
| algR promoter | Activated frontiersin.orgnih.gov | Yes nih.gov | muc alleles frontiersin.org |
| algD promoter | Activated pnas.orgnih.gov | Yes pnas.orgnih.gov | AlgR2 (kinase) nih.gov |
| algC promoter | Activated asm.orgasm.orgnih.gov | Yes asm.orgasm.orgnih.gov | RpoN sigma factor asm.org |
Adaptation to Nutrient Availability
Beyond osmolarity, AlgR1 also plays a role in the adaptation of Pseudomonas to nutrient availability. The algR promoter in P. aeruginosa is responsive to nitrate (B79036) in mucoid backgrounds frontiersin.org. Furthermore, the synthesis of alginate, which is extensively regulated by AlgR1, is critical for the bacterium's survival by providing a medium for nutrient accumulation, water absorption, and water retention, thereby preventing desiccation ontosight.aifrontiersin.org. The activation of the algD gene, mediated by AlgR1, is also triggered by conditions of nutrient limitation, highlighting AlgR1's involvement in metabolic regulation in response to environmental nutrient cues nih.gov. This adaptability is particularly crucial for P. aeruginosa to establish chronic infections, such as those observed in the cystic fibrosis lung, where the bacterium encounters various stresses and adapts by overproducing alginate frontiersin.org.
This compound's Contribution to Bacterial Virulence
AlgR1 is indispensable for the virulence of Pseudomonas pathogens, influencing various aspects of infection, from initial host colonization to immune evasion and specific pathogenic mechanisms.
Role in Host Colonization
AlgR1 is a critical regulator of factors involved in bacterial host colonization. A significant contribution of AlgR1 to colonization is its requirement for biofilm formation researchgate.net. Alginate, a polysaccharide whose biosynthesis is largely controlled by AlgR1, is a key component of the bacterial biofilm matrix ontosight.ai. Biofilms enhance bacterial survival and persistence within a host, providing protection against external damages and attacks from the host immune system nih.govfrontiersin.org.
Moreover, AlgR1 is essential for twitching motility in P. aeruginosa, a type of surface motility facilitated by Type IV fimbriae (pili) nih.govnih.gov. Type IV pili are crucial for bacterial attachment and initial biofilm formation nih.gov. Strains of P. aeruginosa lacking functional pili exhibit reduced adherence to human and murine respiratory tract epithelia, underscoring the importance of AlgR1-mediated twitching motility in host colonization nih.gov. The phosphorylation of AlgR, a process that is part of its signal transduction, is essential for this twitching motility researchgate.netresearchgate.net.
Table 2: AlgR1's Contribution to Host Colonization
| Virulence Factor/Process | AlgR1's Role | Impact on Colonization |
| Biofilm Formation | Essential regulator researchgate.net | Enhances survival, persistence, and protection from host immunity nih.govfrontiersin.org |
| Alginate Production | Regulator ontosight.ai | Component of biofilm matrix ontosight.ai |
| Twitching Motility | Required nih.govnih.gov | Facilitates bacterial attachment and initial biofilm formation nih.gov |
| Type IV Fimbriae | Involved in function nih.gov | Essential for adherence to host epithelia nih.gov |
Modulation of Host Immune Evasion Mechanisms
AlgR1-regulated alginate is a major virulence factor that significantly aids in immune evasion, particularly in the context of chronic P. aeruginosa infections in cystic fibrosis patients asm.orgnih.govasm.orgnih.govasm.org. The mucoid phenotype, characterized by alginate overproduction, allows bacteria within biofilms to evade host immune system attacks frontiersin.org. P. aeruginosa demonstrates remarkable adaptability to the stressful conditions of the CF lung, including the presence of bactericidal products from polymorphonuclear leukocytes, thereby enabling chronic infection nih.govfrontiersin.orgasm.org. AlgR may influence P. aeruginosa's susceptibility to hypochlorite, a reactive oxygen intermediate produced by host immune cells, further suggesting its role in modulating immune responses nih.govasm.org.
Specific Pathogenic Roles in Pseudomonas syringae and Pseudomonas aeruginosa
AlgR1 exhibits distinct yet crucial pathogenic roles in both Pseudomonas syringae, a plant pathogen, and Pseudomonas aeruginosa, a human pathogen.
In Pseudomonas syringae, a phytopathogen responsible for plant dieback and canker diseases, AlgR1 is a virulence determinant ontosight.aifrontiersin.org. While alginate production in P. syringae requires algR and the expression of the algD operon and algC gene, P. syringaealgR mutants often remain nonmucoid, suggesting a complex or undefined role for AlgR1 in alginate biosynthesis in this species compared to P. aeruginosa frontiersin.orgnih.govresearchgate.netasm.orgnih.gov. Importantly, deletion of algR in P. syringae pv. syringae FF5 results in decreased necrosis in tobacco leaf infection models and impairs both pathogenicity and epiphytic fitness. AlgR in P. syringae positively regulates algC gene expression, contributing to virulence frontiersin.orgnih.gov. Unlike P. aeruginosa, algR in P. syringae is not required for the activation of algD nih.govresearchgate.netasm.orgnih.gov.
In Pseudomonas aeruginosa, an opportunistic human pathogen prevalent in chronic lung infections of cystic fibrosis patients, AlgR1's role in pathogenicity is well-established asm.orgnih.govnih.govfrontiersin.orgasm.orgnih.govnih.govresearchgate.netasm.org. AlgR1 acts as a positive regulator, activating the transcription of the algD gene, which encodes GDP-mannose dehydrogenase (a key enzyme in alginate biosynthesis), and the algC gene, encoding phosphomannomutase (involved in both alginate and lipopolysaccharide (LPS) production) asm.orgnih.govnih.govnih.govnih.govnih.govnih.govasm.orgresearchgate.netasm.orguniprot.org. The activation of these promoters by AlgR1 is a critical step leading to alginate overproduction, a hallmark of chronic P. aeruginosa infections in CF patients nih.govnih.govnih.govasm.org. Beyond alginate, AlgR in P. aeruginosa regulates a diverse set of genes, including those involved in the Type III Secretion System (T3SS) through control of the Vfr protein frontiersin.org. It also regulates the production of hydrogen cyanide (HCN) and the transcription of the putative cbb3-type cytochrome PA1557 nih.gov. Furthermore, AlgR represses the Rhl quorum sensing (QS) system, including rhamnolipid production nih.govresearchgate.net. Two-dimensional gel analysis of P. aeruginosaalgR mutants revealed 47 differentially regulated proteins, indicating that AlgR exerts both positive and negative control over gene expression, thereby affecting virulence factors beyond alginate and pili nih.govasm.org. The cellular concentration of AlgR is crucial for proper virulence; overexpression of AlgR in P. aeruginosa can lead to avirulence in murine septicemia models nih.gov.
Table 3: Comparison of AlgR1's Pathogenic Roles in P. syringae and P. aeruginosa
| Feature/Role | Pseudomonas syringae | Pseudomonas aeruginosa |
| Pathogen Type | Plant pathogen | Opportunistic human pathogen |
| Alginate Production | Requires algR, algD, algC; mutants often nonmucoid frontiersin.orgnih.govresearchgate.net | Requires algR; mucoidy (alginate overproduction) is a key virulence factor in CF asm.orgfrontiersin.orgnih.gov |
| algD Activation | algR not required nih.govresearchgate.netasm.orgnih.gov | algR required and activates transcription nih.govnih.govnih.govnih.govasm.orguniprot.org |
| algC Activation | Positive role nih.gov | Positive role, activates transcription asm.orgnih.govnih.govnih.govnih.govasm.org |
| Virulence Determinant | Yes; deletion decreases necrosis frontiersin.orgnih.gov | Essential for virulence; affects acute and chronic infections nih.govnih.govresearchgate.netasm.org |
| Other Regulated Factors | Epiphytic fitness nih.gov | Twitching motility, T3SS, HCN, cbb3-type cytochrome, Rhl QS (represses rhamnolipid) nih.govnih.govfrontiersin.orgresearchgate.net |
Methodological Approaches in Algr1 Protein Research
Molecular Cloning and Recombinant Protein Expression Systems
Molecular cloning is a foundational technique for studying specific DNA sequences and their encoded proteins, like AlgR1 promega.combitesizebio.com. This process involves isolating the gene encoding AlgR1 (algR1) and inserting it into a suitable vector for replication and expression within a host organism promega.combitesizebio.comsigmaaldrich.com. Common cloning methods include restriction enzyme-based cloning, which utilizes enzymes to cut DNA at specific sites, and ligation-independent cloning, which offers a more flexible and cost-effective approach nih.govaddgene.org. Recombination-based cloning is another widely used method for constructing expression vectors nih.gov.
Bacterial systems, particularly Escherichia coli, are frequently employed for recombinant AlgR1 protein expression due to their rapid growth, high protein yield, and ease of manipulation sigmaaldrich.comnih.gov. Yeast, insect, and mammalian cell systems can also be utilized, depending on the specific post-translational modifications or folding requirements of the protein sigmaaldrich.comnih.gov. The chosen expression vector typically contains essential elements such as an origin of replication, a multiple cloning site for gene insertion, and an antibiotic resistance gene for selection of positive clones bitesizebio.com.
Overexpression Strategies for this compound Production
To maximize the yield of this compound, various overexpression strategies are implemented. These strategies focus on enhancing transcription and translation of the algR1 gene within the chosen host system. A common approach involves placing the algR1 gene under the control of strong, inducible promoters, such as the T7 or lac operon promoter wikipedia.orgservicebio.com.
The lac operon system, for instance, is typically induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG), a molecular mimic of allolactose. IPTG binds to the lac repressor, thereby releasing it from the lac operator and allowing transcription of downstream genes, including the cloned algR1 gene wikipedia.orgservicebio.comwasteless.bio. The concentration of IPTG used can be optimized, with typical induction concentrations ranging from 0.5-3.0 mmol/L wikipedia.orgservicebio.com.
To improve protein solubility and purification, fusion tags can be incorporated into the this compound sequence. Poly-histidine tags (e.g., His-tag), comprising six or more consecutive histidine residues, are commonly used because they allow for efficient purification via affinity chromatography wikipedia.org. Codon optimization, which adjusts the gene sequence to match the codon bias of the host organism, can further enhance expression levels and protein yield nih.gov.
Protein Purification Techniques for this compound
Following overexpression, the this compound must be purified from the cellular lysate to a high degree of homogeneity for downstream characterization. A multi-step purification scheme is often employed, combining different chromatographic methods chromatographyonline.com.
Affinity Chromatography
Affinity chromatography is a highly effective initial purification step, especially when AlgR1 has been engineered with a fusion tag like a His-tag wikipedia.orglongdom.org. This technique exploits the specific binding affinity between the tag and a complementary ligand immobilized on a chromatographic matrix, such as nickel or cobalt ions wikipedia.org. The His-tagged this compound binds to the metal ions on the column, while most other cellular proteins pass through. Elution of the bound AlgR1 is typically achieved by introducing a competing ligand, such as imidazole, which displaces the protein from the column wikipedia.orgfishersci.dk.
Gel Electrophoresis-Based Purification (e.g., SDS-PAGE)
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins primarily by their molecular weight after denaturation by sodium dodecyl sulfate (B86663) (SDS) sigmaaldrich.comthermofisher.comyoutube.com. While primarily an analytical tool for assessing purity and molecular weight, preparative SDS-PAGE can also be used for purifying AlgR1, particularly when high purity is required for smaller quantities of protein nih.gov. In this method, the protein band of interest is excised from the gel, and the protein is then eluted from the gel matrix nih.gov. Native-PAGE, which separates proteins based on both charge and mass without denaturation, can also be employed to purify active this compound or to study its quaternary structure thermofisher.comnih.gov.
Liquid Chromatography-Based Methods (e.g., FPLC, HPLC, UPLC)
Liquid chromatography techniques are crucial for achieving high-resolution purification of AlgR1. Fast Protein Liquid Chromatography (FPLC) is specifically designed for the purification of large biomolecules like proteins under gentle conditions that preserve their native structure and activity chromatographyonline.comlongdom.orgcytivalifesciences.com.cn. FPLC systems allow for precise control over flow rates and offer various separation modes, including:
Size Exclusion Chromatography (SEC): Separates proteins based on their hydrodynamic volume or size. Larger proteins elute first as they are excluded from the pores of the column beads, while smaller proteins penetrate the pores and are retained longer chromatographyonline.comlongdom.org.
Ion Exchange Chromatography (IEX): Separates proteins based on their net charge. AlgR1 binds to charged groups on the column matrix, and elution is achieved by increasing the salt concentration (e.g., NaCl) or changing the pH of the buffer longdom.org.
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity. Proteins bind to a hydrophobic matrix at high salt concentrations and are eluted by decreasing the salt concentration longdom.org.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are generally used for analytical purposes or purification of smaller molecules due to their high pressures and use of organic solvents, which can denature sensitive proteins chromatographyonline.comiconsci.comamericanlaboratorytrading.com. While HPLC can be used for protein analysis, FPLC is the preferred method for preparative protein purification of biomolecules such as AlgR1 due to its lower pressures and use of saline buffers that prevent denaturation longdom.orgcytivalifesciences.com.cniconsci.com.
Table 1: Comparison of Common Protein Purification Techniques
| Technique | Principle of Separation | Common Application | Advantages | Disadvantages |
| Affinity Chromatography | Specific binding to a ligand | Initial purification | High specificity and yield | Requires a tag or specific binding site |
| SDS-PAGE | Molecular weight (denatured) | Analytical, preparative | High resolution, separates denatured proteins | Limited capacity for preparative, denatures protein |
| FPLC (SEC, IEX, HIC) | Size, charge, hydrophobicity | Preparative | Preserves native structure, high capacity | Can be multi-step, requires specific columns |
| HPLC / UPLC | Molecular weight, polarity | Analytical | High resolution, fast analysis | Can denature proteins, lower capacity for large biomolecules |
Analysis of this compound-DNA Interactions
Understanding how AlgR1 interacts with DNA is crucial for elucidating its regulatory functions. Several techniques are employed to characterize these protein-DNA interactions:
Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay: This assay is used to detect protein-DNA binding in vitro. It is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than free DNA thermofisher.com. When AlgR1 binds to a specific DNA oligonucleotide probe, the mobility of the DNA fragment is "shifted" or "retarded," indicating complex formation thermofisher.compnas.org. A "supershift" assay, involving the addition of an antibody specific to AlgR1, can further confirm the identity of the protein in the complex thermofisher.com.
DNase I Footprinting: This technique precisely identifies the specific DNA sequences that AlgR1 binds to pnas.orgwvu.eduasm.orgdntb.gov.uaasm.org. In this assay, a DNA fragment suspected to contain an AlgR1 binding site is labeled at one end. The DNA is then incubated with AlgR1 and partially digested with DNase I, an enzyme that cleaves DNA nonspecifically pnas.org. Where AlgR1 is bound, it "protects" the DNA from DNase I cleavage, leaving a "footprint" (an unprotected region) on a sequencing gel pnas.orgasm.org. Studies have shown AlgR1 binding to specific sites, such as those in the algD promoter region, and identified common homologous sequences within these binding sites pnas.org.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to quantitatively analyze real-time protein-DNA binding kinetics and affinity nih.gov. In SPR, one binding partner (e.g., a biotinylated DNA fragment) is immobilized on a sensor chip. AlgR1 is then flowed over the chip, and the binding event is detected as a change in refractive index, providing information on association and dissociation rates, and equilibrium dissociation constants (KD) nih.gov.
Chromatin Immunoprecipitation (ChIP): ChIP assays enable the study of protein-DNA interactions in vivo, within living cells thermofisher.comnih.gov. Cells are treated with formaldehyde (B43269) to crosslink proteins to DNA. The DNA is then fragmented, and an antibody specific to AlgR1 is used to immunoprecipitate (pull down) the AlgR1-DNA complexes thermofisher.com. The DNA is then purified and identified using PCR or sequencing (ChIP-seq), revealing the specific genomic regions that AlgR1 binds to within the cell thermofisher.comnih.gov.
Table 2: Key Techniques for Analyzing this compound-DNA Interactions
| Technique | Application | Information Provided | In Vitro/In Vivo |
| EMSA / Gel Shift Assay | Detects protein-DNA binding, assesses affinity | Presence of binding, complex formation | In vitro |
| DNase I Footprinting | Maps precise protein binding sites on DNA | Specific DNA sequences bound | In vitro |
| Surface Plasmon Resonance | Quantifies binding kinetics and affinity | Association/dissociation rates, KD | In vitro |
| Chromatin Immunoprecipitation | Identifies genomic binding sites in living cells | In vivo binding regions | In vivo |
Deoxyribonuclease I Footprinting Assays
Deoxyribonuclease I (DNase I) footprinting assays are a valuable technique utilized to precisely locate specific binding sites of proteins on DNA nih.gov. The principle of this assay relies on the ability of a bound protein to protect the phosphodiester backbone of DNA from hydrolysis by DNase I nih.govresearchgate.net. A suitable, uniquely end-labeled DNA fragment is incubated with the DNA-binding protein, such as AlgR1, and then partially digested with DNase I springernature.com. The region of DNA protected by the bound protein appears as a "footprint" – a gap in the ladder of digestion products upon electrophoretic separation and autoradiography nih.govresearchgate.netspringernature.com. This method is highly effective for identifying and characterizing DNA-protein interactions, especially for transcription factors springernature.com. Studies have utilized DNase I footprinting to investigate this compound and its binding in upstream DNA regions dntb.gov.uawvu.edu.
Electrophoretic Mobility Shift Assays (EMSAs)
Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift or gel retardation assays, are a widely used and sensitive method for studying DNA-protein interactions researchgate.net. This technique is based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than unbound DNA, resulting in a "shift" in mobility researchgate.net. EMSAs can be used qualitatively to demonstrate the formation of a DNA-protein complex and quantitatively to determine binding affinities and kinetics researchgate.net. Researchers have frequently employed EMSAs to assess the DNA-binding capabilities of this compound dntb.gov.uaasm.orgasm.org. For instance, DNA-binding assays using purified AlgR proteins have been performed to study their interactions with DNA asm.org.
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin Immunoprecipitation (ChIP) assays are a powerful methodology to identify where a given protein binds on cellular DNA in vivo biocompare.comsigmaaldrich.comnih.gov. This technique is crucial for advancing studies on gene expression regulation and epigenetic modifications sigmaaldrich.com. The general ChIP procedure involves chemically cross-linking proteins to DNA sequences within living cells, followed by shearing the DNA-protein complexes (chromatin) into fragments sigmaaldrich.comthe-scientist.com. An antibody specific for the protein of interest, such as AlgR1, is then used to immunoprecipitate the cross-linked complexes biocompare.comsigmaaldrich.com. After reversing the crosslinks, the associated DNA fragments are purified and analyzed, typically by quantitative polymerase chain reaction (qPCR), microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq) sigmaaldrich.comnih.govthe-scientist.com. ChIP assays provide unbiased observations into chromatin changes and are highly relevant for studying transcription factor activity and the distribution of DNA-binding proteins throughout the genome sigmaaldrich.comnih.govspringernature.com.
Investigation of this compound-Protein Interactions
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation (Co-IP) is a widely used technique to confirm protein-protein interactions within the context of a living cell or organism nih.govnih.gov. This method involves isolating a protein of interest, often referred to as the "bait" protein, using an antibody nih.gov. Any proteins that are tightly bound to the bait protein will also be "pulled-down" in the immunoprecipitation process nih.gov. The presence of these interacting partners can then be detected, commonly through immunoblotting nih.gov. Co-IP experiments are valuable for studying the dynamics of protein-protein interactions in response to various stimuli or mutations nih.gov. This compound has been a subject of co-immunoprecipitation experiments, suggesting its involvement in protein complexes researchgate.net.
Pull-Down Assays
Pull-down assays are an in vitro affinity purification technique used to determine and confirm physical interactions between two or more proteins thermofisher.comspringernature.comresearchgate.net. Similar to immunoprecipitation, pull-down assays employ a "bait" protein, often tagged (e.g., with GST, polyHis, or streptavidin), which is immobilized on affinity beads thermofisher.comresearchgate.net. This immobilized bait protein then captures putative binding partners (the "prey") from a cell lysate or a mixture of purified proteins thermofisher.comspringernature.com. After washing steps, the complexes are eluted and analyzed, typically by SDS-PAGE and Western blotting thermofisher.com. Pull-down assays are useful for both confirming predicted interactions and for the initial screening and discovery of previously unknown protein-protein interactions thermofisher.comspringernature.comresearchgate.net. This method is a standard approach for understanding mechanistic details of protein-protein interactions scispace.com.
Yeast Two-Hybrid Systems
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo genetic technique for identifying protein-protein interactions thermofisher.comresearchgate.netnih.govresearchgate.net. The method is based on the functional reconstitution of a transcription factor, typically GAL4, whose DNA-binding domain (DBD) and activation domain (AD) are separated researchgate.netresearchgate.net. The protein of interest (the "bait") is fused to the DBD, while potential interacting proteins (the "prey") from a cDNA library are fused to the AD researchgate.netresearchgate.net. If the bait and prey proteins interact, they bring the DBD and AD into close proximity, reconstituting a functional transcription factor that activates the expression of reporter genes researchgate.netresearchgate.net. This activation leads to a measurable readout, such as growth on selective media or a color reaction nih.gov. Y2H systems are particularly valuable for high-throughput screening and identifying novel interaction partners without prior knowledge of their identity thermofisher.comresearchgate.netresearchgate.net.
Mass Spectrometry-Based Interactomics
Mass spectrometry (MS)-based interactomics is a powerful suite of techniques used to identify and quantify protein interactions, offering insights into protein organization and function within cells nih.govspringernature.com. This approach is fundamental for understanding the cellular interactome, which is the network of diverse and dynamic protein interactions nih.gov.
For studying this compound interactions, researchers can employ various MS-based methods:
Affinity Purification Mass Spectrometry (AP-MS) : This robust technique involves fusing a protein of interest (the "bait," in this case, AlgR1) with an affinity tag and expressing it in cells. After cell lysis, AlgR1 and its associated interacting proteins (the "prey") are purified using an affinity resin. The purified complexes are then subjected to MS analysis to identify the prey proteins nih.govspringernature.comthermofisher.com. This method provides detailed interactome maps and can identify protein-protein interactions, as well as interactions involving metabolites and nucleic acids nih.gov. For example, studies might use GFP-tagged AlgR1 followed by immunoprecipitation and LC-MS/MS to identify its binding partners thermofisher.com.
Proximity Labeling Mass Spectrometry (PL-MS) : Techniques like BioID and TurboID enable the study of protein interactions within their native cellular contexts, even capturing transient interactions through covalent biotinylation tagging nih.gov.
Cross-linking Mass Spectrometry (XL-MS) : This method stabilizes protein interactions via chemical cross-linkers, providing structural insights by yielding distance restraints crucial for understanding spatial relationships and interaction domains nih.govrsc.org. It can differentiate direct from indirect interactions and can be applied in vivo or in lysates to detect transient or weak protein-protein interactions springernature.comrsc.org. For instance, XL-MS, using crosslinkers like disuccinimidyl sulfoxide (B87167) (DSSO), can analyze global interactomes and identify novel protein associations rsc.org.
Co-fractionation Mass Spectrometry : This technique involves separating protein complexes based on their physical properties, followed by MS analysis to identify co-eluting proteins, suggesting interaction within complexes nih.gov.
In the context of AlgR1, mass spectrometry-based methods, particularly ChIP-seq (Chromatin Immunoprecipitation sequencing), which often incorporates MS for protein identification, have been utilized to identify its in vivo targets oup.com. ChIP-seq studies have revealed that AlgR1 directly binds to the promoters of genes like algD and fimU, and has identified 157 loci across the P. aeruginosa genome that are direct targets of AlgR1, suggesting its role as a global transcriptional regulator oup.com. These loci were found in both intergenic (45%) and coding regions (55%) oup.com.
Far-Western Blot Analysis
Far-Western blot analysis is a biochemical technique used to detect direct protein-protein interactions. It is distinct from conventional Western blotting, which uses antibodies to detect target proteins. In a Far-Western blot, a non-antibody protein, often referred to as the "bait" protein, is used as a probe to detect target "prey" proteins that have been separated by gel electrophoresis and immobilized on a membrane mybiosource.comthermofisher.comspringernature.com.
The general procedure involves:
Gel Electrophoresis : Protein samples containing the putative prey proteins are separated by sodium dodecyl sulfate–polyacrylamide gel electrophoresis (SDS-PAGE) or native PAGE thermofisher.comspringernature.com.
Transfer to Membrane : The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF) thermofisher.comspringernature.com.
Renaturation : Proteins on the membrane are often denatured and then renatured to allow for proper folding and interaction capability springernature.com. In some variations, this can also be done within the gel itself before probing thermofisher.com.
Blocking : The membrane is blocked to prevent non-specific binding of the probe springernature.com.
Probing : The membrane is incubated with a labeled or antibody-detectable "bait" protein (e.g., purified AlgR1 or a fragment thereof) thermofisher.comspringernature.com.
Detection : Interacting proteins are detected through various methods, such as direct labeling of the probe, using an antibody specific to the bait protein, or using an antibody specific to a tag on a fusion-tagged bait protein thermofisher.com.
Far-Western blotting is particularly useful for confirming direct interactions identified through other methods, such as immunoprecipitation, or for screening libraries for interacting proteins mybiosource.comthermofisher.com. It can also be adapted to detect interactions dependent on post-translational modifications, such as phosphorylation mybiosource.comspringernature.com. For AlgR1, this method could be employed to directly assess its binding to other specific proteins that may regulate its activity or are part of its downstream signaling pathways.
Functional Assays for this compound Activity
The functional activity of this compound is primarily investigated through its role as a transcriptional regulator and its impact on cellular phenotypes, such as biofilm formation.
Transcriptional Reporter Assays (e.g., algD promoter activity)
Transcriptional reporter assays are widely used to quantitatively measure the activity of specific promoters regulated by AlgR1. This involves fusing the promoter region of a target gene (e.g., algD) to a reporter gene (e.g., lacZ encoding β-galactosidase or luxCDABE for luminescence) igem.orgcityu.edu.hkharvard.edu. The expression of the reporter gene then serves as an indirect measure of the promoter's activity and, consequently, AlgR1's regulatory effect.
algD Promoter Activity : The algD promoter is a well-characterized target of AlgR1 in Pseudomonas aeruginosa igem.orgnih.govfrontiersin.org. AlgR1 activates the expression of the algD operon by directly binding to specific sequences within its promoter region, specifically three distinct binding sites known as RB1, RB2, and RB3 igem.orgnih.govfrontiersin.org.
Studies using algD transcriptional reporters have demonstrated the importance of these binding sites. For instance, deletion of algD-RB1 can result in a 70% reduction in algD promoter activity, while deletion of both algD-RB1 and algD-RB2 can lead to a 99% reduction frontiersin.org. A mutation in algD-RB3 also decreased algD transcription by approximately 30% compared to the wild-type promoter frontiersin.org.
AlgR1 is proposed to induce DNA bending at the algD promoter, bringing it closer to other regulatory elements or the sigma factor AlgU (σ22) igem.org.
AlgR also regulates algC transcription, with its promoter containing three AlgR binding sequences (ABS1-3), and deletion of algR can decrease algC::lacZ transcriptional reporter activity four-fold frontiersin.org.
These assays typically involve:
Constructing plasmids with the promoter of interest fused to a reporter gene.
Transforming these plasmids into bacterial strains (e.g., wild-type and algR mutant strains).
Measuring reporter gene expression (e.g., β-galactosidase activity or luminescence) under various conditions to assess AlgR1's influence.
Table 1: Impact of AlgR1 Binding Site Deletions on algD Promoter Activity frontiersin.org
| AlgR1 Binding Site(s) | Reduction in algD Promoter Activity |
| algD-RB1 Deletion | 70% |
| algD-RB1/algD-RB2 Deletion | 99% |
| algD-RB3 Mutation | ~30% |
Quantitative Gene Expression Analysis (e.g., qPCR, RNA-Seq)
Quantitative gene expression analysis provides a direct measure of mRNA levels for genes potentially regulated by AlgR1.
Quantitative Polymerase Chain Reaction (qPCR) : Also known as real-time RT-PCR, qPCR is a highly sensitive and specific method for detecting and quantifying even low-abundance transcripts thermofisher.com. It involves isolating RNA, reverse transcribing mRNA to cDNA, and then amplifying and detecting target sequences in real-time using fluorescent dyes or probes thermofisher.comnih.gov. The initial concentration of the transcript can be calculated from the exponential phase of the reaction, allowing for relative or absolute quantification nih.gov.
For AlgR1 research, qPCR can be used to compare the expression levels of AlgR1-regulated genes (e.g., algD, fimU, mucR, amrZ) in wild-type strains versus algR deletion mutants or strains with altered AlgR1 activity oup.comnih.gov. For example, an algR mutation in P. aeruginosa strain FRD1 resulted in a dramatic decrease in algD transcription, as analyzed by RNA and gene fusion analysis nih.gov.
RNA Sequencing (RNA-Seq) : RNA-Seq is a high-throughput sequencing technology that provides genome-wide expression profiles for thousands of genes omicsdi.orgbrain-map.org. It allows for a comprehensive, hypothesis-free comparison of gene expression across different experimental groups brain-map.orgresearchgate.net.
RNA-Seq can identify the entire regulon of AlgR1 by comparing transcriptional profiles of, for instance, wild-type P. aeruginosa with an algR deletion strain grown under specific conditions, such as biofilm growth nih.govcolab.ws. Such studies have revealed that a number of quorum-sensing genes, including those in the Rhl system, were upregulated in an algR deletion strain, suggesting AlgR1's role in repressing this system in a biofilm-specific manner nih.gov. RNA-Seq can also identify novel associations between proteins and characterize the molecular architecture of various cell types brain-map.org.
Table 2: Comparison of Quantitative Gene Expression Analysis Methods
| Method | Resolution | Scope | Key Application for AlgR1 Research |
| qPCR | High sensitivity, specific | Targeted gene quantification | Confirming expression changes of specific AlgR1-regulated genes. |
| RNA-Seq | Genome-wide | Global transcriptome | Identifying the complete AlgR1 regulon and novel regulated pathways. |
Biofilm Formation Assays
Biofilm formation assays are critical for assessing the physiological impact of AlgR1, given its known role in Pseudomonas aeruginosa biofilm development nih.govresearchgate.netomicsdi.org. These assays typically quantify the amount of biofilm formed under specific conditions.
Common methods include:
Microtiter Plate Assays (e.g., Crystal Violet Staining) : This widely used method involves growing bacterial cultures in 96-well or 24-well microtiter plates. After incubation, non-adherent cells are removed, and the surface-attached biofilm is stained with crystal violet. The dye is then solubilized (e.g., in ethanol), and the absorbance of the solution is measured at a specific wavelength (e.g., 600 nm) to quantify biofilm biomass nih.govresearchgate.netasm.orgfrontiersin.org.
Studies have shown that P. aeruginosa strains with algR disrupted are deficient in biofilm formation nih.gov. For instance, a ΔalgR strain produced approximately one-third the biofilm biomass of the wild-type strain PAO1 in continuous-flow and static biofilm assays nih.gov. Complementation with algR restored the wild-type biofilm phenotype nih.gov.
This assay can also be used to assess the impact of factors like DNase I on biofilm formation, by adding it at different time points during culture and quantifying the resulting biofilm frontiersin.org.
Continuous-Flow Biofilm Systems (Flow Chambers) : These systems provide hydrodynamic conditions with a continuous nutrient supply, allowing for observation of biofilm development over several days and imaging at different time points nih.gov. This setup offers a more physiologically relevant environment than static assays.
For example, wild-type PAO1 and an isogenic algR deletion strain (PSL317) were grown for 6 days in a continuous-flow system, and biofilm development was imaged at days 1, 3, and 6, showing that biofilm maturation is dependent on AlgR nih.gov.
Table 3: Effect of AlgR Deletion on P. aeruginosa Biofilm Biomass nih.gov
| Strain | Biofilm Biomass (Relative to Wild-Type PAO1) |
| Wild-Type PAO1 | 100% |
| ΔalgR Strain (PSL317) | ~33% |
| ΔalgR + algR Complemented | Restored to Wild-Type Phenotype |
Structural Determination Methodologies
X-ray Crystallography : This is a widely used and powerful technique for determining atomic-level resolution structures of macromolecules, including proteins rcsb.orgcreative-biostructure.comkbdna.comfz-juelich.depeakproteins.com. The process involves purifying the this compound and inducing it to form well-ordered crystals. These crystals are then subjected to an intense beam of X-rays, which diffract into characteristic patterns of spots rcsb.orgkbdna.com. Analysis of these diffraction patterns, along with phase information, allows researchers to construct an electron density map, from which the atomic positions of AlgR1 can be determined rcsb.orgkbdna.com. X-ray crystallography is particularly effective for rigid proteins that crystallize well and can provide detailed information on bound ligands or inhibitors rcsb.org. While it remains the dominant technique for protein structure determination, the challenge of crystallization, especially for flexible or membrane-bound proteins, can be a limitation rcsb.orgkbdna.comfz-juelich.de.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides structural information on proteins in solution, offering insights into protein dynamics and flexibility that crystallography might not capture rcsb.orgcreative-biostructure.comkbdna.compeakproteins.com. This method relies on the magnetic properties of atomic nuclei and provides information on local conformation and distances between nearby atoms rcsb.org. A typical NMR structure results in an ensemble of protein structures consistent with experimental restraints, revealing both well-defined and flexible regions of the protein rcsb.org. NMR is particularly valuable for studying smaller proteins and complexes creative-biostructure.comkbdna.com.
Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a revolutionary technique for determining the atomic structures of challenging biological systems, including large protein complexes, flexible proteins, and transmembrane proteins, which might be difficult to crystallize creative-biostructure.comkbdna.comfz-juelich.depeakproteins.com. In cryo-EM, a protein sample is rapidly frozen in a thin film of vitreous ice, preserving it in a near-native hydrated state peakproteins.com. An electron beam is then used to image the particles, and thousands to millions of these 2D images are computationally processed and reconstructed into a high-resolution 3D structure fz-juelich.depeakproteins.com. Recent advances in microscope engineering, electron detection, and image processing have significantly improved the resolution achievable by cryo-EM, making it comparable to X-ray crystallography for some targets fz-juelich.depeakproteins.com. Cryo-EM is also less demanding on sample quantity compared to X-ray or NMR experiments kbdna.com.
Proteomic Analysis of this compound and its Modifications
Proteomic approaches are essential for understanding the intricate regulatory mechanisms involving AlgR1, particularly its post-translational modifications (PTMs) and expression levels.
Mass Spectrometry for Post-Translational Modification Profiling
Mass spectrometry (MS) is a powerful technique used to identify and characterize proteins, including their post-translational modifications. For AlgR1, MS has been employed to investigate potential phosphorylation sites, which are critical for its regulatory activity.
Research has shown that AlgR, as a response regulator, is speculated to be a substrate for serine/threonine protein kinases, such as Stk1, due to the presence of signature phosphorylation motifs like SAR or RXT tandfonline.comtandfonline.com. In vitro phosphorylation assays using purified Stk1 and AlgR have demonstrated that AlgR can be phosphorylated by Stk1, specifically at Serine 143 (Ser143). This phosphorylation can be detected and measured using Western blot analysis with an anti-phospho-Ser pan antibody tandfonline.comtandfonline.com. Furthermore, the expression of Stk1, AlgR, and a mutant AlgR (AlgRS143A, where Ser143 is mutated to Alanine) can be achieved in E. coli BL21(DE3) and purified for these in vitro assays tandfonline.com. The phosphorylation reaction typically involves incubating purified kinase and substrate in a kinase buffer containing ATP, followed by analysis via SDS-PAGE and Western blot tandfonline.comtandfonline.com.
While early studies suggested that AlgR could be phosphorylated in vitro by CheA, more recent findings indicate that phosphorylation may not be universally required for AlgR-dependent activation of the algD promoter in P. aeruginosa nih.gov. However, phosphorylation of AlgR has been shown to modulate rhamnolipid production and motility in Pseudomonas aeruginosa. Specifically, phosphorylated AlgR (AlgR-P) is necessary for twitching motility mediated through the fimU promoter, but its role in algD activation for alginate production remains enigmatic asm.org.
Mass spectrometry-based proteomic analysis has also been utilized in broader studies of P. aeruginosa to identify highly abundant and enriched proteins from specific cellular fractions, such as polyphosphate granules, providing insights into protein localization and potential modifications within these structures, although direct specific PTMs of AlgR1 by MS are less detailed in the provided context biorxiv.org.
Western Blot Analysis with Specific Antibodies
Western blot analysis is a widely used technique for detecting and quantifying specific proteins, including AlgR1, in cell extracts. This method relies on the use of specific antibodies that bind to the target protein.
Studies have frequently used Western blot analysis with an anti-AlgR monoclonal antibody to probe membranes containing separated protein extracts nih.govnih.govasm.orgresearchgate.net. Detection is typically achieved using a horseradish peroxidase (HRP)-conjugated goat anti-mouse monoclonal antibody, followed by chemiluminescence-based immunodetection with substrates like Opti-4CN or ECL kits nih.govtandfonline.comtandfonline.comnih.govasm.org. This allows for the visualization and quantification of AlgR protein levels.
For instance, in experiments examining the role of AlgR in P. aeruginosa virulence, Western blot analysis revealed elevated intracellular concentrations of AlgR when overexpressed from a plasmid, such as pVDZ'2R or pCMR7 nih.gov. This technique is also employed to confirm the expression of AlgR and its mutants (e.g., AlgRS143A) in bacterial cell lysates for in vitro phosphorylation assays tandfonline.com. When assessing the impact of AlgR overexpression on twitching motility, Western blots demonstrate a significant increase in AlgR protein expression, which correlates with changes in fimU::lacZ activity asm.org. Protein extracts for Western blot are typically prepared by lysing bacterial cells (e.g., by sonication) and separating proteins by SDS-PAGE before electroblotting onto membranes like polyvinylidene difluoride (PVDF) nih.govasm.orgnih.govasm.org.
In some studies, OmlA, a bacterial outer membrane lipoprotein, is used as a loading control to normalize AlgR protein levels across different samples, ensuring accurate quantification of relative AlgR expression asm.orgasm.org. This methodological approach is crucial for correlating AlgR protein expression levels with observed phenotypic changes or regulatory outcomes.
Computational and Bioinformatic Approaches
Computational and bioinformatic methods are indispensable for analyzing genomic and proteomic data, predicting protein functions, and reconstructing complex biological networks involving AlgR1.
Comparative Genomics for Ortholog Identification and Conservation Analysis
Comparative genomics involves comparing entire genome sequences to identify similarities and differences, which helps in identifying orthologs (genes in different species that evolved from a common ancestral gene by speciation) and analyzing their conservation.
The AlgR protein is highly conserved across different Pseudomonas species, notably between Pseudomonas aeruginosa and Pseudomonas syringae, suggesting a common regulatory mechanism for alginate biosynthesis ontosight.ainih.gov. In P. syringae, AlgR1 is recognized as a key regulatory protein for alginate biosynthesis, similar to its role in P. aeruginosa ontosight.ai. Inactivation of the algR gene in mucoid P. aeruginosa isolates leads to a loss of mucoidy, and this gene is also required for alginate production in other Pseudomonas species nih.gov.
AlgR itself contains an N-terminus with homology to CheY-like signaling transcriptional regulators (e.g., OmpR, NtrC) and a C-terminus resembling the LytR/YehT/AgrA family of DNA-binding transcriptional regulators frontiersin.orgresearchgate.net. Sequence alignment, such as using ClustalW, can be used to compare the amino acid sequences of the N-terminus CheY-like receiver (REC) domain of AlgR and its orthologs, highlighting highly conserved amino acids and predicting secondary structures (e.g., alpha helices and beta sheets) researchgate.net. The conservation of the LytTR domain, found in AlgR, across various bacterial species further underscores its fundamental role in regulating virulence factors, including extracellular polysaccharides, fimbriation, exoprotein expression, and quorum sensing oup.com.
Gene Regulatory Network Reconstruction and Analysis
Gene regulatory network (GRN) reconstruction and analysis aim to map the complex interactions between genes, transcription factors like AlgR1, and other regulatory elements that control gene expression.
AlgR acts as a global transcriptional regulator in P. aeruginosa, influencing the expression of a broad range of genes nih.govoup.comnih.gov. Microarray analysis has been a key technique for identifying the AlgR regulon. By comparing gene expression profiles of wild-type P. aeruginosa (e.g., PAO1) with an isogenic algR in-frame deletion mutant (e.g., PSL317), researchers can identify genes whose expression is activated or repressed by AlgR nih.gov. For instance, during mid-logarithmic growth phase, AlgR was found to activate the expression of 58 genes and repress 37 others nih.gov. During stationary phase, it activated 45 genes and repressed 14 nih.gov. Confirmatory experiments using S1 nuclease protection assays have validated the regulation of specific genes, such as hcnA (repressed by AlgR) and fimU-pilVWXY1Y2 (activated by AlgR) nih.gov.
AlgR directly binds to specific DNA sequences, often a conserved CCGTTCGTC motif, upstream of its target genes etsu.edu. It regulates algD transcription by binding to three distinct sites in its promoter region, some of which are unusually far upstream frontiersin.orgoup.comasm.org. AlgR also activates algC transcription by binding to its promoter, with critical binding sites (AlgR-binding sites or ABSs) identified within the algC gene and upstream region frontiersin.orgresearchgate.netasm.org. The presence of multiple binding sites and the ability of AlgR to form multimers suggest that it can influence expression by altering chromosomal topography etsu.edu.
Furthermore, AlgR's regulatory network extends beyond alginate and twitching motility. It negatively regulates the Rhl quorum-sensing (QS) system, including rhamnolipid production, and influences Type III secretion (T3SS) by repressing Vfr and controlling the RsmA/Y/Z system asm.orgetsu.edu. AlgR also directly regulates mucR, a gene encoding an enzyme that synthesizes cyclic di-GMP (c-di-GMP), thereby impacting biofilm formation oup.comcityu.edu.hknih.gov.
Table 1: Examples of AlgR-Regulated Genes and Their Functions based on Transcriptomic Analysis
| Gene/Operon | AlgR Regulation | Associated Function(s) | Reference |
| algD | Activation | Alginate biosynthesis (GDP-mannose dehydrogenase) | frontiersin.orgnih.govasm.org |
| algC | Activation | Alginate production (phosphomannomutase/phosphoglucomutase), rhamnolipid, LPS | frontiersin.orgnih.govresearchgate.net |
| fimU | Activation | Type IV pili function, twitching motility | frontiersin.orgoup.comasm.org |
| hcnA | Repression | Hydrogen cyanide production | oup.comnih.gov |
| mucR | Activation | Cyclic di-GMP synthesis, biofilm formation | oup.comcityu.edu.hknih.gov |
| rsmA | Negative control | Regulation of virulence factors, T3SS | etsu.edu |
| Vfr | Repression | Positive regulator of Type III secretion | etsu.edu |
| PA1557 | Repression | Unspecified (identified in microarray) | nih.gov |
Protein-Protein Interaction Network Mapping and Prediction
Understanding the protein-protein interaction (PPI) network involving AlgR1 is crucial for elucidating its role within complex signaling pathways.
AlgR functions as a response regulator within two-component signal transduction systems, which typically consist of a sensor kinase and a response regulator that interact to couple environmental stimuli to adaptive responses frontiersin.orgresearchgate.net. AlgR's putative cognate histidine kinase is AlgZ/FimS (PA5262), located upstream of the algR gene frontiersin.orgoup.compsu.edu. While AlgR is part of this two-component system, it has also been shown to regulate some genes independently of its sensor kinase AlgZ etsu.edu.
The phosphorylation of AlgR, particularly at residues like Ser143 by kinases such as Stk1, suggests direct protein-protein interactions that modulate AlgR's activity tandfonline.comtandfonline.com. Although the role of phosphorylation in AlgR-dependent activation of algD is debated, in vitro assays clearly demonstrate the interaction between AlgR and its modifying enzymes nih.govtandfonline.comtandfonline.com.
The structural characteristics of AlgR, including its CheY-like receiver domain and LytTR DNA-binding domain, provide insights into its interaction capabilities frontiersin.orgoup.comresearchgate.net. The receiver domain's electrostatic potential, for instance, can play a role in determining protein-protein interactions. Mutations in this domain, such as D85N, can alter the electrostatic potential, potentially affecting AlgR's interactions with other components of the signaling pathway asm.orgasm.org. The LytTR domain, common to AlgR and other regulators like Staphylococcus aureus AgrA, exhibits a novel mode of interaction with DNA, involving loops inserting into major grooves, which might also influence how other proteins interact with the DNA-bound AlgR nih.gov.
In addition to its cognate kinase, AlgR interacts with other transcriptional activators and proteins in the algD promoter region, such as AlgU (AlgT, σ22), AmrZ, Integration Host Factor (IHF), AlgP (AlgR3, Hp-1), CysB, and Vfr, forming a complex transcriptional model frontiersin.orgresearchgate.net. These interactions suggest a sophisticated network where AlgR’s activity is coordinated with multiple partners to achieve precise gene regulation.
Molecular Dynamics Simulations for Structural Insights
Molecular Dynamics (MD) simulations serve as a powerful computational approach to explore the dynamic behavior of proteins and derive atomic-level insights into their structure-function relationships sdsc.edumitoproteome.orgwikipedia.orgnih.gov. Unlike static structural data, MD simulations provide information on conformational changes, interactions, and stability over time, which are crucial for understanding biological function mitoproteome.orgwikipedia.orgnih.gov.
In the context of the this compound, MD simulations have been instrumental in elucidating its structural stability and interaction mechanisms. Research findings indicate that AlgR1 exhibits stability in both monomeric and dimeric forms. A key insight derived from these simulations is the protein's interaction with Inositolphosphate-3′-phosphate, identified as an essential membrane element critical for binding.
MD simulations have further allowed for the identification of specific amino acids that play significant roles in the this compound's function, along with defining its mechanical characteristics during the binding process to various membranes. Quantitative data from these simulations revealed high binding affinities for AlgR1 with Inositolphosphate-3′-phosphate. The dimeric form of AlgR1 demonstrated an affinity of -219.54 Kcal, while the monomeric form exhibited an affinity of -176.61 Kcal. This reinforces the crucial role of Inositolphosphate-3′-phosphate in facilitating the membrane binding process for both monomeric and dimeric states of AlgR1. Parameters such as Root Mean Square Deviation (RMSD), which assesses the stability and conformational changes of a protein structure over time, are commonly analyzed in MD simulations to evaluate structural integrity and convergence.
Binding Affinities of this compound with Inositolphosphate-3′-phosphate
| This compound Form | Binding Affinity (Kcal) |
| Dimer | -219.54 |
| Monomer | -176.61 |
Evolutionary and Comparative Aspects of Algr1 Protein
Evolutionary Conservation across Bacterial Species
The AlgR1 protein exhibits significant evolutionary conservation, indicating its fundamental role in bacterial physiology. This conservation is particularly evident within the Pseudomonas genus and extends to orthologs in diverse bacterial species, often as part of two-component regulatory systems nih.govnih.govmdpi.com.
Conservation within Pseudomonas Genus
Within the Pseudomonas genus, the this compound (often referred to simply as AlgR) is highly conserved, especially between the plant pathogen Pseudomonas syringae and the human pathogen Pseudomonas aeruginosa ontosight.ai. This conservation suggests a common underlying regulatory mechanism for alginate biosynthesis, a crucial exopolysaccharide involved in bacterial survival and pathogenicity ontosight.ai.
In P. aeruginosa, AlgR1 acts as a positive regulator of the algD gene, which encodes GDP-mannose dehydrogenase, a key enzyme in the alginate biosynthesis pathway uniprot.orgpnas.org. It also regulates the algC gene, which encodes a dual-function phosphomannomutase/phosphoglucomutase enzyme frontiersin.org. Studies have shown that AlgR1 binds to specific DNA sequences, known as promoter regions, including two distinct 14-mer sequences centered at -382 and -458 in the algD upstream region, containing a common CCGT-TCGTC motif. The presence of at least one binding site is essential for algD promoter activation, with both sites leading to higher activation nih.govnih.govpnas.orgpnas.org. Mutations in algR in P. aeruginosa lead to a nonmucoid phenotype and loss of twitching motility, further emphasizing its role in virulence and biofilm formation frontiersin.orgnih.gov.
However, there can be subtle functional differences even among closely related Pseudomonas species. For instance, in P. syringae strain FF5, while AlgR is required for algC activation, it is not required for algD activation, unlike in P. aeruginosa frontiersin.orgnih.gov. This indicates a divergence in the specific transcriptional targets within the alginate biosynthesis pathway, even with a conserved protein.
Identification of this compound Orthologs in Diverse Bacteria
AlgR1 is a member of the two-component sensory transduction system family of regulatory proteins, displaying homology to proteins like OmpR and NtrC nih.govnih.gov. This classification places AlgR1 within a large family of bacterial response regulators that typically respond to environmental stimuli through phosphorylation nih.govresearchgate.net.
Orthologs of AlgR1 have been identified beyond the Pseudomonas genus, extending to other bacterial species. For example, Xanthomonas campestris and Serpens flexibilis contain sequences homologous to algR1. Escherichia coli also shows homology to the algD and algR1 genes, and Azotobacter vinelandii possesses sequences homologous to all tested P. aeruginosa alg genes, including algR1. Azomonas macrocytogenes also shows homology to algR1 but lacks algD researchgate.net. This widespread presence of algR1 orthologs suggests its critical role in environmentally responsive regulatory mechanisms across various bacterial taxa researchgate.net.
The DNA-binding domain of AlgR1 belongs to the LytTR ('litter') domain family, a novel type of conserved DNA-binding domain found in transcriptional regulators like Bacillus subtilis LytT and Staphylococcus aureus LytR oup.com. This domain's conservation across diverse bacteria, including Klebsiella pneumoniae (MrkE), Clostridium perfringens (VirR), and Staphylococcus aureus (LytR), further underscores the evolutionary significance of the AlgR/AgrA/LytR protein family in regulating diverse cellular functions such as fimbrial expression, peptidoglycan turnover, autolysis, and virulence oup.com.
Diversification of this compound Functionality in Different Microorganisms
While AlgR1 is primarily known for its role in alginate biosynthesis and biofilm formation in Pseudomonas species, its functionality diversifies across different microorganisms, reflecting adaptations to their unique ecological niches and lifestyles.
In P. aeruginosa, AlgR1's regulatory scope extends beyond alginate to influence other critical virulence factors. It plays a role in the function of type IV fimbriae, which are essential for twitching motility, attachment, and biofilm formation nih.gov. Global transcriptome analyses in P. aeruginosa have shown that AlgR1 (as part of the AlgZR two-component system) regulates the expression of many genes, including those associated with quorum sensing, type III secretion system, anaerobic metabolism, and the production of cyanide and rhamnolipids frontiersin.org. This broad regulatory capacity indicates that AlgR1 functions as a global regulator impacting a wide array of phenotypes crucial for pathogenicity and environmental fitness frontiersin.orgnih.gov.
The functional diversification is also evident in the specific regulatory pathways. While AlgR1 in P. aeruginosa directly activates the algD promoter, in P. syringae, AlgR appears to primarily regulate algC transcription, with no direct involvement in algD activation frontiersin.orgnih.gov. This highlights how an orthologous protein can participate in different parts of a pathway or regulate a distinct set of genes, leading to varied phenotypic outcomes.
The widespread conservation of two-component systems (TCSs), to which AlgR1 belongs, across nearly all bacterial species underscores their importance in regulating diverse cellular functions, including virulence, stress response, and antibiotic resistance mdpi.comresearchgate.net. Variations in the specific output regulated by these conserved TCS components contribute to the functional diversification observed in different bacteria.
Co-Evolution of this compound with its Regulatory Partners and Target Genes
AlgR1's function is intimately linked with its co-evolution with specific regulatory partners and target genes, primarily as a response regulator within a two-component signal transduction system. In P. aeruginosa, AlgR1 is the cognate response regulator of the AlgR2 sensor kinase, forming the AlgR2/AlgR1 two-component system researchgate.netresearchgate.net.
The sensor kinase AlgR2 phosphorylates AlgR1, and this phosphorylation is crucial for AlgR1's DNA-binding activity and its ability to activate alginate gene expression, particularly the algD promoter nih.govresearchgate.netresearchgate.net. This intricate phosphorylation/dephosphorylation mechanism ensures that alginate production is precisely controlled in response to environmental cues, such as high osmolarity nih.govnih.gov. The co-evolution of AlgR1 with AlgR2 involves reciprocal selective pressures, where changes in one protein's structure or function likely drive compensatory changes in the other to maintain an effective signaling cascade.
Beyond AlgR2, AlgR1's regulatory network involves other proteins. In P. aeruginosa, AlgR also binds to three sites within the algC promoter to regulate its transcription, and its expression is dependent on AlgT (also known as MucA) nih.govnih.gov. Furthermore, other regulatory proteins like AlgR3 (a histone H1-like protein) and a P. aeruginosa analog of the Escherichia coli cyclic AMP receptor protein (CRP) are known to participate in regulating the algD promoter, indicating a complex co-evolutionary dance among multiple regulators and their shared target genes researchgate.net. The precise DNA-binding sites for AlgR1 in the algD promoter region, characterized by specific 14-mer sequences with a common CCGT-TCGTC motif, represent a direct manifestation of this co-evolution nih.govnih.govpnas.org.
The co-evolution extends to the genes AlgR1 regulates. The expression of genes involved in alginate biosynthesis, such as algD and algC, has evolved under selective pressures to be responsive to AlgR1 activation, influencing the bacterium's ability to form biofilms and cause disease frontiersin.orgnih.govnih.gov. The interconnectedness of these regulatory circuits and the essential roles they play in bacterial fitness and virulence highlight the strong co-evolutionary forces at play.
Adaptive Evolution of this compound in Specific Environmental Niches
The adaptive evolution of AlgR1 allows bacterial species, particularly Pseudomonas, to thrive in diverse and often challenging environmental niches. This adaptation is largely driven by its central role in regulating virulence factors and stress responses.
In the context of P. aeruginosa causing chronic lung infections in cystic fibrosis (CF) patients, alginate overproduction (mucoidy) is a key adaptive trait frontiersin.orgnih.gov. AlgR1's activation of the algD gene, leading to increased alginate production, is a critical component of this adaptation uniprot.orgnih.gov. Alginate provides a protective extracellular matrix, allowing the formation of differentiated biofilms that shield bacteria from host immune defenses and antibiotics nih.govresearchgate.net. Therefore, the fine-tuning of AlgR1's activity, perhaps through mutations in algR or its regulatory partners, would be subject to strong positive selection in the CF lung environment nih.gov.
Beyond host adaptation, AlgR1's role in biofilm formation contributes to survival in various environmental contexts. Biofilm formation is a widespread adaptive strategy for microbial communities to survive and spread in austere environments, offering protection against desiccation, antimicrobial agents, and predation researchgate.netfrontiersin.orgfrontiersin.org. In plant pathogens like P. syringae, alginate provides a medium for nutrient accumulation, water absorption, and water retention, preventing desiccation and aiding in pathogenicity frontiersin.orgresearchgate.net. The positive role of AlgR in P. syringae in activating algC and contributing to virulence and epiphytic fitness underscores its adaptive significance in plant-associated niches nih.gov.
Furthermore, AlgR1's connection to other regulatory pathways, such as twitching motility, also plays a role in environmental adaptation. Twitching motility, mediated by type IV fimbriae, is crucial for initial attachment and biofilm formation on surfaces nih.gov. Loss of twitching motility due to algR mutations impairs the bacterium's ability to colonize surfaces, thus impacting its fitness in various environments nih.gov. The identification of algR as a virulence determinant that also affects systemic movement in plant tissues further illustrates its adaptive impact nih.gov.
The ability of AlgR1 to broadly regulate gene expression, including genes for metabolism and stress response, indicates its involvement in a general adaptive response to environmental changes frontiersin.orgnih.govbiorxiv.org. Proteins predicted to function at the periphery of cells and mediate their interaction with the environment often show functional diversification, which aligns with AlgR1's role in modulating surface properties and environmental responses nih.govnih.gov. This adaptive evolution allows bacterial populations to optimize their physiology and behavior for specific environmental pressures, contributing to their survival and proliferation.
Future Directions and Emerging Research Avenues for Algr1 Protein Studies
Integrative Systems Biology Approaches to Map AlgR1 Protein Networks
Integrative systems biology offers a powerful framework to elucidate the intricate protein interaction networks involving AlgR1 within Pseudomonas aeruginosa nih.gov. This approach involves combining diverse high-throughput experimental data, such as proteomics, transcriptomics, and metabolomics, to construct functional relationship networks nih.govnih.gov. By integrating these heterogeneous datasets, researchers can gain new insights into the biological processes and functional relationships that AlgR1 participates in at molecular and physiological levels nih.gov.
For AlgR1, integrative systems biology can help identify novel protein partners, regulatory pathways, and environmental signals that influence its activity and downstream effects nih.gov. For instance, Bayesian networks can be trained with existing biological knowledge to weigh the accuracy and coverage of input datasets, enabling data-driven hypothesis generation for experimental follow-up nih.gov. This can lead to a deeper understanding of how AlgR1 coordinates various cellular functions, such as biofilm formation, motility, and responses to stress conditions, as its expression is known to be induced under oxidative stress and is crucial for ribonucleotide reductase expression in biofilms under such conditions asm.org. The goal is to build comprehensive "interactomes" that define all physical and functional interactions of AlgR1, providing a holistic view of its role in P. aeruginosa pathogenesis and adaptation imb.de.
High-Throughput Screening for Novel this compound Modulators
High-throughput screening (HTS) is an indispensable tool for identifying compounds or genetic modulators that can perturb specific biomolecular pathways nih.govopentrons.com. For AlgR1, HTS campaigns can be designed to discover novel small molecules that either inhibit or enhance its activity, or interfere with its interactions with DNA or other proteins. This is particularly relevant given AlgR1's role in virulence and its potential as a drug target scispace.com.
The HTS process typically involves selecting AlgR1 or its associated pathways as a target, developing a sensitive and reproducible assay, and then screening large libraries of compounds opentrons.com. Both cell-based and biochemical assays can be employed. Cell-based assays would test compounds within live P. aeruginosa cells to assess their effects on AlgR1-dependent phenotypes like alginate production, biofilm formation, or motility nih.govopentrons.com. Biochemical assays would involve purified this compound or its specific biomolecular interactions to determine the influence of compounds on enzyme kinetics or binding affinities opentrons.com. Automation using robotic microplate and liquid handling systems is crucial for efficiently processing thousands to millions of compounds, ensuring accuracy and repeatability nih.govplos.org. Identifying such modulators could provide leads for developing new anti-virulence drugs targeting P. aeruginosa nih.gov.
Advanced Structural Studies of this compound in Complex with DNA and Protein Partners
Advanced structural biology techniques are critical for understanding the molecular mechanisms underlying AlgR1's function, particularly its interactions with DNA and other protein partners plos.orgnih.gov. These studies aim to determine the precise three-dimensional atomic arrangements of AlgR1 in isolation and, more importantly, when complexed with its binding partners csic.es.
Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information nih.govnih.gov. For AlgR1, which is known to bind to DNA sequences in the algD and algC promoters frontiersin.orgucdavis.edunih.gov, structural studies of AlgR1-DNA complexes would reveal the specific residues involved in DNA recognition and binding, as well as any conformational changes induced upon binding. Similarly, structural analysis of AlgR1 in complex with other protein partners (e.g., FimS, its cognate sensor kinase, or other proteins in its regulatory network) would shed light on the molecular basis of signal transduction and protein-protein interactions asm.orgfrontiersin.org. Computational approaches, including molecular docking and molecular dynamics simulations, can complement experimental structural data by predicting interaction interfaces, conformational dynamics, and thermodynamic parameters associated with these interactions plos.orgacademie-sciences.fr. This detailed structural knowledge is indispensable for rational drug design aimed at disrupting or modulating AlgR1's pathological functions nih.gov.
Development of Predictive Models for this compound Regulatory Dynamics
The development of predictive models for AlgR1's regulatory dynamics will integrate computational and experimental data to forecast its behavior under various physiological conditions mdpi.comfrontiersin.org. These models can leverage machine learning algorithms, such as support-vector machines, neural networks, and deep learning architectures, to analyze vast amounts of biological data and identify patterns related to AlgR1's function and regulation nih.govbiorxiv.org.
For AlgR1, predictive models could forecast its expression levels, activity, and interaction dynamics in response to environmental cues, antibiotic exposure, or host immune responses asm.orgfrontiersin.org. This would involve integrating data on gene expression, protein abundance, post-translational modifications (even if phosphorylation is not directly activating algD, its role in other processes like twitching motility remains), and cellular phenotypes nih.gov. Models could also predict the impact of specific mutations in AlgR1 on its function, providing insights into resistance mechanisms or altered virulence imb.de. By using approaches like automated machine learning, researchers can develop robust models that accurately discriminate between functional and non-functional states, leading to a better understanding of AlgR1's role as a regulatory switch in P. aeruginosa pathogenesis imb.demdpi.com. These models can ultimately inform the design of targeted interventions by predicting the most effective strategies for modulating AlgR1's activity.
Compound Names and PubChem CIDs
Q & A
Q. What experimental methods are recommended to study AlgR1-DNA binding interactions in Pseudomonas aeruginosa?
To investigate AlgR1-DNA binding, use electrophoretic mobility shift assays (EMSAs) to confirm direct interactions with target sequences (e.g., the 14-mer CCGTTCGTCN5 motif upstream of algC and algD). Complement this with DNase I footprinting to map precise binding sites . For in vivo validation, employ chromatin immunoprecipitation (ChIP-seq) to identify genome-wide binding loci under conditions mimicking cystic fibrosis lung environments (e.g., high osmolarity) .
Q. How does AlgR1 phosphorylation influence its regulatory activity?
AlgR1 is phosphorylated by AlgR2 (AlgQ), a histidine kinase, in an ATP/GTP-dependent manner. To study this, perform in vitro kinase assays using purified AlgR1 and AlgR2 proteins, followed by phospho-specific antibodies or mass spectrometry to detect phosphorylation sites. Phosphorylation enhances AlgR1’s DNA-binding affinity, which can be quantified via surface plasmon resonance (SPR) to measure binding kinetics pre- and post-phosphorylation .
Q. What genetic tools are essential for disrupting algR1 in P. aeruginosa to study alginate biosynthesis?
Use allelic exchange with suicide vectors (e.g., pEX18Tc) to generate algR1 knockouts. Validate deletion via PCR and Sanger sequencing . Complement strains with a plasmid-borne algR1 under an inducible promoter (e.g., arabAD) to confirm phenotype rescue. Monitor alginate production using uronic acid assays or FTIR spectroscopy .
Advanced Research Questions
Q. How can contradictory data on AlgR1 binding site occupancy under varying environmental conditions be resolved?
Contradictions may arise from differences in osmolarity, pH, or phosphorylation states. Design experiments using isogenic strains with phosphomimetic (e.g., Asp substitutions) or phosphorylation-deficient (Ala substitutions) AlgR1 mutants. Compare binding affinities via EMSA under controlled conditions (e.g., 300 mM NaCl to mimic cystic fibrosis sputum). Pair with RNA-seq to correlate binding with algD/algC transcription levels .
Q. What strategies address the functional redundancy between AlgR1 and other regulators (e.g., AlgB) in alginate biosynthesis?
Use double-knockout strains (ΔalgR1/ΔalgB) to dissect individual contributions. Perform promoter-reporter assays (e.g., algD-lacZ fusions) in combinatorial mutant backgrounds. For mechanistic insights, apply bacterial two-hybrid systems to test protein-protein interactions or microscale thermophoresis (MST) to quantify cooperative DNA binding .
Q. How can researchers validate AlgR1’s role in biofilm formation beyond genetic knockout studies?
Employ confocal microscopy with fluorescently tagged P. aeruginosa to visualize biofilm architecture in ΔalgR1 vs. wild-type strains. Quantify extracellular matrix components via cryo-SEM and Raman spectroscopy . Use transposon mutagenesis coupled with Tn-seq to identify suppressor mutations that restore biofilm formation in ΔalgR1 .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are recommended for analyzing AlgR1-dependent transcriptional activation?
Apply hierarchical linear modeling (HLM) to account for technical replicates in qRT-PCR data. For ChIP-seq peaks, use MACS2 for peak calling and GREAT for functional annotation. Normalize RNA-seq data with DESeq2 or edgeR , and perform gene set enrichment analysis (GSEA) to identify pathways co-regulated with AlgR1 .
Q. How should researchers handle conflicting reports on AlgR1’s binding specificity across bacterial species?
Conduct comparative genomics to align AlgR1-binding motifs (e.g., using MEME Suite ) in P. aeruginosa vs. homologs in Azetobacter vinelandii. Validate cross-species functionality by expressing algR1 orthologs in P. aeruginosa ΔalgR1 and measuring alginate production .
Tables of Key Experimental Parameters
Ethical and Reproducibility Considerations
- Data transparency : Deposit raw sequencing data in public repositories (e.g., NCBI SRA) and include FAIR metadata .
- Replication : Provide detailed protocols for phosphorylation assays and strain construction in Supplementary Materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
